1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
The compound "1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride" is a chemical entity that appears to be related to a class of compounds known as sulfonyl-substituted pyrazoles. These compounds have been the subject of various studies due to their potential applications in organic synthesis and medicinal chemistry. The sulfonyl group is a common moiety in many drug molecules, and its presence on the pyrazole ring can significantly alter the chemical and biological properties of these compounds .
Synthesis Analysis
The synthesis of sulfonyl-substituted pyrazoles can be achieved through various methods. One approach involves the selective synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles from N-allenic sulfonylhydrazones, where the migration of the sulfonyl groups can be controlled by changing the Lewis acids . Another method includes the Lewis base-catalyzed synthesis of multisubstituted 4-sulfonyl-1H-pyrazoles from N-propargylic sulfonylhydrazone derivatives, involving a novel 1,3-sulfonyl shift . Additionally, the aminofluorosulfonylation of β,γ-unsaturated hydrazones with sulfur dioxide and N-Fluorobenzenesulfonimide has been developed to synthesize pyrazoline-functionalized aliphatic sulfonyl fluorides .
Molecular Structure Analysis
The molecular structure of sulfonyl-substituted pyrazoles has been elucidated using various spectroscopic techniques. For instance, a series of polyfluoro substituted pyrazoline type sulfonamides were characterized by 1H NMR, 13C NMR, 19F NMR, and other spectroscopic methods, revealing the influence of fluorine atoms on the chemical shifts and splitting patterns . Quantum mechanical calculations and spectroscopic investigations have also been conducted on related compounds to obtain molecular structural parameters and vibrational frequencies .
Chemical Reactions Analysis
Sulfonyl-substituted pyrazoles can undergo a variety of chemical reactions. The sulfonyl fluoride products from aminofluorosulfonylation can be transformed into sulfonate esters and amides via sulfur(VI) fluoride exchange (SuFEx) click reactions . Additionally, the ionic liquid 1-sulfopyridinium chloride has been used as a catalyst for the tandem Knoevenagel–Michael reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with aldehydes . These reactions demonstrate the versatility of sulfonyl-substituted pyrazoles in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl-substituted pyrazoles are influenced by the presence of the sulfonyl group and other substituents on the pyrazole ring. For example, the introduction of fluorine atoms can significantly affect the inhibitory profile against enzymes such as acetylcholinesterase and carbonic anhydrase I and II . The molecular electrostatic potential, non-linear optical properties, and thermodynamic properties of these compounds have been analyzed using computational methods, providing insights into their reactivity and potential applications .
Scientific Research Applications
Catalytic Applications
1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride has been utilized in catalysis, particularly in the Knoevenagel–Michael reaction. For instance, Moosavi‐Zare et al. (2013) employed a related ionic liquid, 1-sulfopyridinium chloride, as an efficient, homogeneous, and reusable catalyst in the synthesis of bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s via tandem Knoevenagel–Michael reaction (Moosavi‐Zare et al., 2013).
Synthesis of Heterocyclic Compounds
This compound is instrumental in synthesizing various heterocyclic compounds. Tucker et al. (2015) developed a method using a sulfur-functionalized aminoacrolein derivative for the efficient synthesis of heterocyclic sulfonyl chlorides, fluorides, and sulfonamides, including pyrazole-4-sulfonamides (Tucker, Chenard, & Young, 2015). Povarov et al. (2017) provided experimental data on the sulfonylation of 4-amino-1H pyrazoles with p-toluenesulfonyl chloride, leading to the formation of new compounds like 3,5-dimethyl-4-tosylamino-1H-pyrazole and others (Povarov et al., 2017).
Synthesis of Pyrazole-Containing Compounds
Sokolyuk et al. (2015) detailed the synthesis of a series of pyrazole-4-sulfonyl chlorides, starting from 2-(benzylthio)malonaldehyde, highlighting a method for producing various pyrazole-containing sulfonyl chlorides (Sokolyuk, Kondratov, Gavrylenko, & Tolmachov, 2015).
Lewis Base Catalysis
Zhu et al. (2013) described the synthesis of highly substituted 4-sulfonyl-1H-pyrazoles, where Lewis base catalysis played a key role in the process (Zhu, Lu, Sun, & Zhan, 2013).
Synthesis of Novel Pyrazolo[3,4-B]pyridin-3-Ol Derivatives
Shen et al. (2014) worked on synthesizing and characterizing new pyrazolo[3,4-b]pyridin-3-ol derivatives from different sulfonyl and acyl chloride compounds (Shen, Tang, Wu, Pan, & Diao, 2014).
Future Directions
The field of difluoromethylation has seen significant advances in recent years, with the development of new reagents and methods . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . Future research may focus on the development of more efficient and selective difluoromethylation methods, as well as the exploration of new applications for difluoromethylated compounds in pharmaceutical and agrochemical contexts .
properties
IUPAC Name |
1-(difluoromethyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClF2N2O2S/c5-12(10,11)3-1-8-9(2-3)4(6)7/h1-2,4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGBFMWJADECPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(F)F)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClF2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599100 |
Source
|
Record name | 1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride | |
CAS RN |
1006320-00-8 |
Source
|
Record name | 1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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